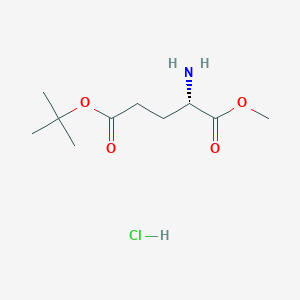

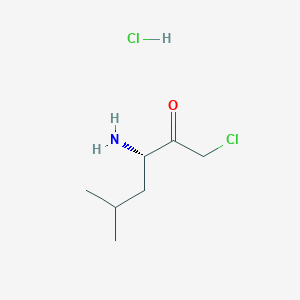

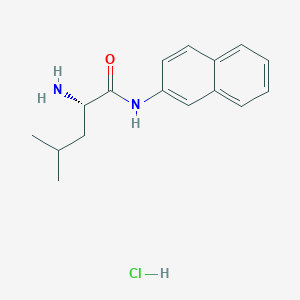

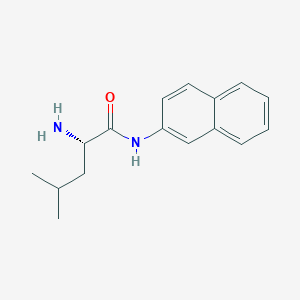

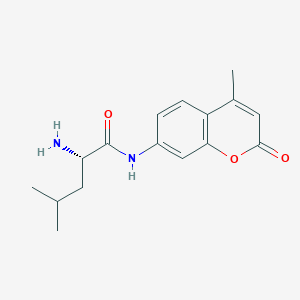

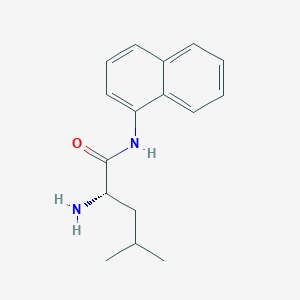

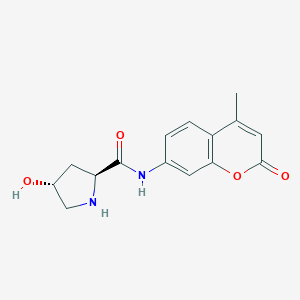

(2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide, also known as 4-hydroxy-N-methyl-2-oxo-chromen-7-yl pyrrolidine-2-carboxamide, is an organic compound that has been studied for its potential applications in scientific research. This compound has been identified as a potential inhibitor of the enzyme acetyl-CoA carboxylase, which is involved in fatty acid synthesis.

科学的研究の応用

Biotechnology

Application Summary

Biotechnologists utilize H-HYP-AMC in the production of trans-4-hydroxyproline, a valuable chiral building block for pharmaceuticals, through recombinant microbial strains .

Methods of Application

Genes encoding trans-proline 4-hydroxylase are expressed in microorganisms like Corynebacterium glutamicum and Escherichia coli, which then produce trans-4-hydroxyproline.

Results and Outcomes

The production of trans-4-hydroxyproline by these recombinant strains is quantified, showing the feasibility of microbial systems for industrial-scale production of this important amino acid derivative .

These additional applications demonstrate the versatility of H-HYP-AMC in a wide range of scientific and industrial contexts, each contributing to advancements in their respective fields.

Hypoxia Research

Application Summary

H-HYP-AMC is used in hypoxia research to understand gene expression changes under low oxygen conditions, which is critical in diseases like cancer and ischemic conditions.

Methods of Application

Researchers employ H-HYP-AMC in cellular assays to mimic hypoxic conditions and study the transcriptional start sites of genes using next-generation sequencing technologies .

Results and Outcomes

The findings include precise positional information of transcriptional start sites and gene-expression levels, offering insights into cellular responses to hypoxia .

Cardiovascular Medicine

Application Summary

In cardiovascular medicine, H-HYP-AMC is instrumental in studying the effects of blood pressure on heart health and developing treatments for hypertension.

Methods of Application

The compound is used in ambulatory blood pressure monitoring studies to evaluate the efficacy of various treatments and lifestyle interventions on blood pressure regulation .

Results and Outcomes

The data from these studies contribute to updated guidelines and recommendations for managing hypertension, particularly in pediatric populations .

特性

IUPAC Name |

(2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-8-4-14(19)21-13-5-9(2-3-11(8)13)17-15(20)12-6-10(18)7-16-12/h2-5,10,12,16,18H,6-7H2,1H3,(H,17,20)/t10-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWCKAVECMRKHV-PWSUYJOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CC(CN3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3C[C@H](CN3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide | |

CAS RN |

77471-43-3 |

Source

|

| Record name | (2S,4R)-4-Hydroxy-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-2-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77471-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

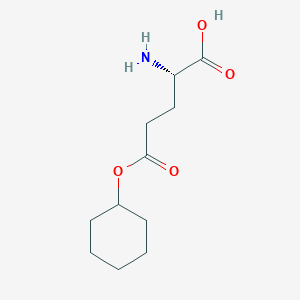

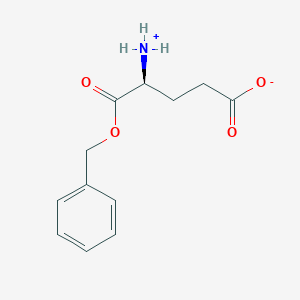

![(4S)-4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid](/img/structure/B555358.png)